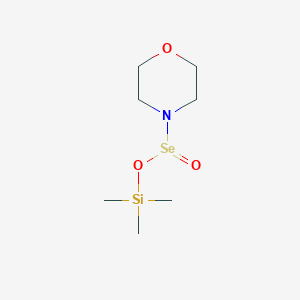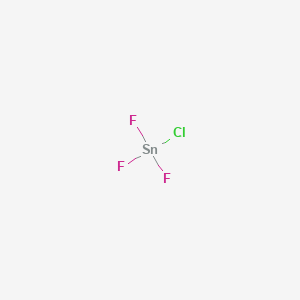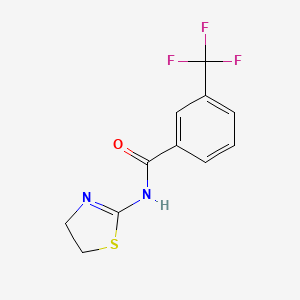
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)-: is a chemical compound with the molecular formula C10H10N2OS . This compound is known for its unique structure, which includes a benzamide core, a thiazole ring, and a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzamide derivative with a thiazole precursor in the presence of a trifluoromethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
The reactions of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents like hydrogen peroxide in acidic or basic media. Reduction reactions often involve reducing agents like lithium aluminum hydride in anhydrous solvents. Substitution reactions may require catalysts such as palladium or copper complexes to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups. Reduction reactions can produce reduced compounds with fewer double bonds or functional groups. Substitution reactions result in the formation of new compounds with different substituents replacing the original functional groups .
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions and transformations.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and targets.
Wirkmechanismus
The mechanism of action of Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, resulting in changes in cellular processes. The trifluoromethyl group and thiazole ring play crucial roles in determining the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide, N-(4,5-dihydro-2-thiazolyl)-2-ethoxy-: This compound has a similar structure but with an ethoxy group instead of a trifluoromethyl group.
Benzamide, N-(4,5-dihydro-2-thiazolyl)-4-methyl-: This compound features a methyl group in place of the trifluoromethyl group.
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-chloro-: This compound contains a chloro group instead of the trifluoromethyl group.
Uniqueness
Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications. The trifluoromethyl group also influences the compound’s binding affinity and specificity for molecular targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
72239-23-7 |
|---|---|
Molekularformel |
C11H9F3N2OS |
Molekulargewicht |
274.26 g/mol |
IUPAC-Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)8-3-1-2-7(6-8)9(17)16-10-15-4-5-18-10/h1-3,6H,4-5H2,(H,15,16,17) |
InChI-Schlüssel |
JFTNBMCRGVAGAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




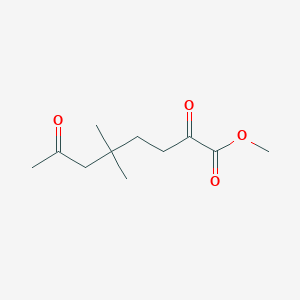
![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)
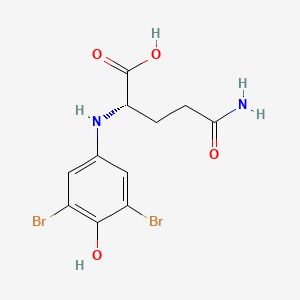
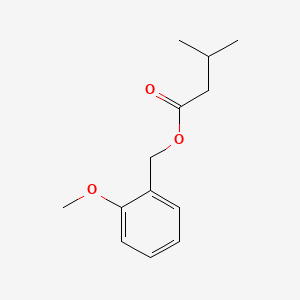


![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
![zinc;[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;tetrachloride](/img/structure/B14479057.png)

